molecular formula C17H15ClN4O2 B11804993 3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B11804993
M. Wt: 342.8 g/mol
InChI Key: IMQBTFHKNGXREZ-UHFFFAOYSA-N
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Description

3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of pyridine, tetrahydropyran, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 6-chloropyridine-3-carboxylic acid with tetrahydropyran-4-amine to form an amide intermediate. This intermediate is then cyclized with hydrazine hydrate to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with pyridine-3-boronic acid under Suzuki-Miyaura cross-coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of Toll-like receptors (TLRs), which play a crucial role in the immune response. By inhibiting TLRs, the compound can modulate the immune response and reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-(6-Chloropyridin-3-yl)tetrahydro-2H-pyran-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups and its potential as a multi-target inhibitor. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

3-[4-(6-chloropyridin-3-yl)oxan-4-yl]-5-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C17H15ClN4O2/c18-14-4-3-13(11-20-14)17(5-8-23-9-6-17)16-21-15(24-22-16)12-2-1-7-19-10-12/h1-4,7,10-11H,5-6,8-9H2

InChI Key

IMQBTFHKNGXREZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CN=C(C=C2)Cl)C3=NOC(=N3)C4=CN=CC=C4

Origin of Product

United States

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